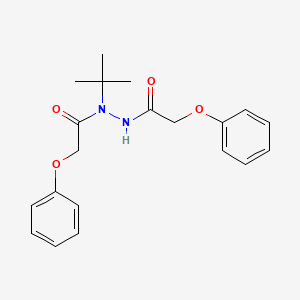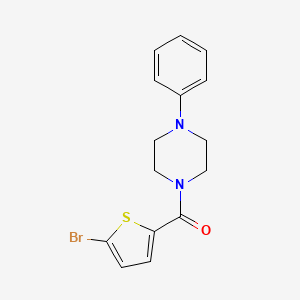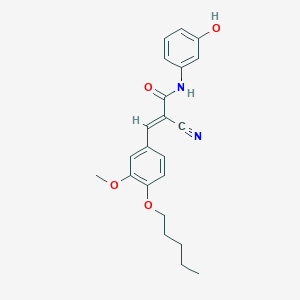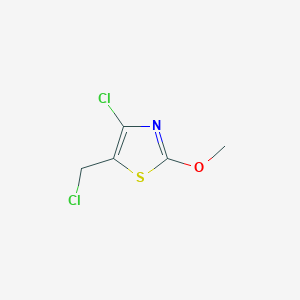![molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a thieno[2,3-b]quinoline core, which is a bicyclic system with a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a quinoline (a bicyclic system with a benzene ring fused to a pyridine ring). The compound also has an amide group (-CONH2) and a bromophenyl group (a benzene ring with a bromine atom attached), among other functional groups .Applications De Recherche Scientifique
Anticancer Applications
3-Amino-N-(4-Bromophenyl)-5-Oxo-5,6,7,8-Tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its derivatives have shown promising results in cancer research. One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, acts as an inhibitor of the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme, a potential anticancer target. It demonstrates significant anti-proliferative activity against breast cancer cell lines and interrupts cell cycle progression (Leung, Hung, Barker, & Reynisson, 2014).
Molecular Docking Studies
Molecular docking studies of thieno[2,3-b]quinoline derivatives have provided insights into their interaction with biological targets. The studies reveal that the side chains of amino acids like His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand. Such studies are crucial for understanding the mechanism of action of these compounds and for designing more effective drugs (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Chemical Synthesis and Modification
The chemical synthesis and modification of thienoquinoline derivatives are a significant area of research. These processes involve various chemical reactions and transformations, enabling the creation of novel compounds with potential therapeutic applications. The modification of these compounds, such as by alkylation, can alter their biological activity and pharmacokinetic properties (Awad, Abdel-rahman, & Bakhite, 1991).
Applications in Material Science
In the field of material science, thieno[2,3-b]quinoline derivatives have been studied for their unique properties. For example, studies on the structural and optical properties of quinoline derivatives thin films provide insights into their potential applications in electronics and photonics. These compounds can form polycrystalline powders and nanocrystallites with distinct optical properties, useful in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Studies
Thieno[2,3-b]quinoline derivatives have also been explored for their photophysical properties. Studies on the emission properties of these compounds in different solvents have revealed potential applications in fluorescence spectroscopy and as fluorescent markers. Such research contributes to the development of new materials with specific optical characteristics (Padalkar & Sekar, 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMCKJASCXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide](/img/structure/B2988427.png)
![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)



![N-Methyl-N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2988439.png)
![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)



![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)
![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)